molecular formula C17H24N4O2 B5699429 ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate

ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate

Cat. No. B5699429
M. Wt: 316.4 g/mol
InChI Key: PJCRPZNMMPXPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate, also known as EPMC, is a chemical compound that has been widely studied for its potential applications in scientific research. EPMC is a member of the benzimidazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate is not fully understood. However, studies have shown that ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to DNA damage and ultimately, cell death. ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has a number of biochemical and physiological effects. Studies have shown that ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate can induce apoptosis in cancer cells by activating the caspase pathway. ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has also been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation. This inhibition leads to a reduction in the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate in lab experiments is its potent anti-cancer activity. ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. Another advantage is its neuroprotective effects, which could be useful in the development of treatments for neurological disorders.
One limitation of using ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate in lab experiments is its low yield. The synthesis of ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate typically yields around 50-60%, which can be a limiting factor in large-scale experiments. Another limitation is its mechanism of action, which is not fully understood. This can make it difficult to design experiments to study the compound.

Future Directions

There are a number of future directions for the study of ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate. One area of research is the development of more efficient synthesis methods to increase the yield of ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate. Another area of research is the study of ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate in combination with other compounds to enhance its anti-cancer activity. Additionally, further study is needed to fully understand the mechanism of action of ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate and its potential use in the treatment of neurological disorders.
Conclusion
In conclusion, ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate is a promising compound with a variety of potential applications in scientific research. Its potent anti-cancer activity and neuroprotective effects make it a promising candidate for further study. While there are limitations to its use in lab experiments, its potential benefits make it an important area of research for the future.

Synthesis Methods

The synthesis of ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate involves the reaction of 1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazole with ethyl chloroformate in the presence of a base. The resulting product is then purified using column chromatography. The yield of ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate is typically around 50-60%.

Scientific Research Applications

Ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has been used in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-cancer properties, ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has neuroprotective effects against oxidative stress and glutamate-induced toxicity. ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

ethyl N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-3-23-17(22)18-13-7-8-15-14(11-13)19-16(20(15)2)12-21-9-5-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCRPZNMMPXPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.